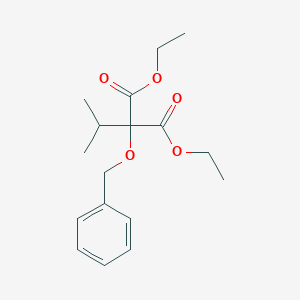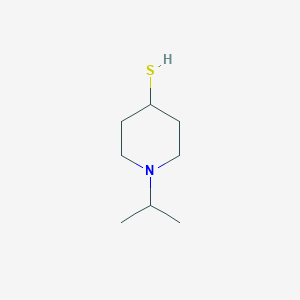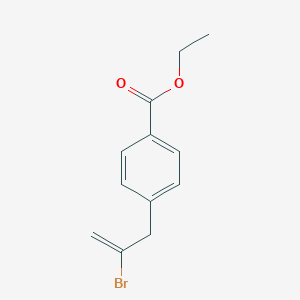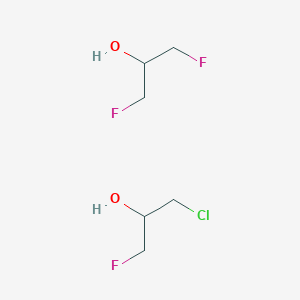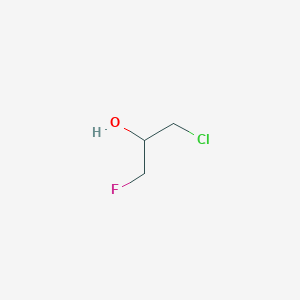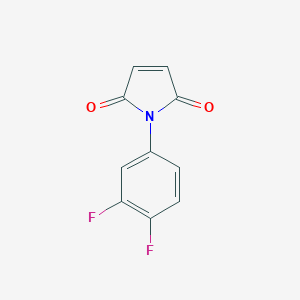
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione family, which is a class of nitrogen-containing heterocycles. These compounds are known for their diverse range of biological activities and applications in material science due to their unique structural features .
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives, including those with substituents on the phenyl ring such as fluorine atoms, can be achieved through various synthetic methods. One approach involves the one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst, leading to tetraaryl derivatives . Another method includes the palladium-catalyzed aryl-aryl coupling reaction (Suzuki coupling) for the synthesis of π-conjugated polymers containing 1H-pyrrole-2,5-dione units . Additionally, electrophilic substitution reactions have been used to introduce various substituents onto the pyrrole ring .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is characterized by a pyrrole ring fused with a dione moiety. The presence of substituents like fluorine atoms can influence the electronic properties of the molecule. The crystal structure of a related compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, reveals a rigid conformation with three connected rings, which may be similar in difluorophenyl derivatives .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives participate in various chemical reactions due to their reactive carbonyl groups. They can undergo reactions with nucleophilic reagents, coupling with diazonium salts, and can be used to synthesize biologically active substances . The presence of electron-withdrawing groups like fluorine can enhance their electrophilic properties, making them suitable for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. These compounds exhibit strong fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . They also show good solubility and processability into thin films, which is beneficial for electronic applications . The introduction of electron-withdrawing groups such as fluorine atoms can enhance their electron-accepting capabilities, as well as their optical and electronic properties .
科学的研究の応用
Synthesis and Optical Properties
Diketopyrrolopyrroles (DPPs), including compounds like 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, are recognized for their wide applications in dyes, electronics, and imaging due to their outstanding optical properties. The synthesis and reactivity of DPPs have been explored extensively, revealing their potential in creating high-quality pigments and components for electronic devices like field-effect transistors and solar cells. Their linear and nonlinear optical properties are particularly notable, with significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections, making them attractive for future technological applications (Grzybowski & Gryko, 2015).
Electronic Device Applications
The structure of DPPs, including the 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione variant, makes them ideal for use in π-conjugated donor-acceptor type polymers. These polymers have shown high performance in electronic devices due to their optical and electrochemical characteristics. The synthesis and properties of these polymers, particularly those containing isoDPP, BDP, and NDP chromophores, have been reviewed, highlighting their potential in exceeding the performance of existing DPP-based electronic devices (Deng et al., 2019).
Medicinal Chemistry and Drug Discovery
Pyrrolidine derivatives, including those related to 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, have been extensively studied in medicinal chemistry. Their saturated structure allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. The review of bioactive molecules with pyrrolidine rings, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, underscores their importance in developing compounds for treating human diseases, with a focus on the stereogenicity of carbons affecting biological activity (Petri et al., 2021).
Catalysis and Synthetic Chemistry
The pyrano[2,3-d]pyrimidine scaffold, related to the structural class of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione, serves as a key precursor in medicinal and pharmaceutical industries. The synthesis of substituted derivatives through one-pot multicomponent reactions using hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts has been reviewed, highlighting the broad catalytic applications for developing lead molecules (Parmar et al., 2023).
特性
IUPAC Name |
1-(3,4-difluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOVCCMWCOYQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369685 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
154505-91-6 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


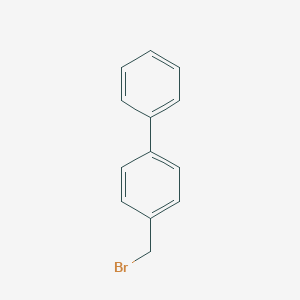
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)
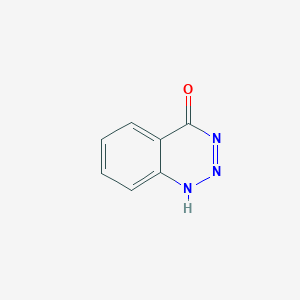
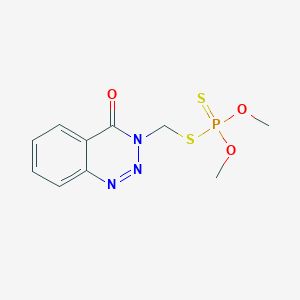
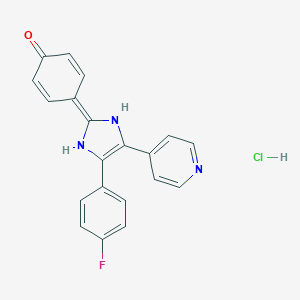
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

